molecular formula C20H23NO5S B11421501 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11421501
M. Wt: 389.5 g/mol
InChI Key: JSIGVEJACVTLQY-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C19H21NO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the benzamide moiety and methoxy groups. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiolane ring and benzamide moiety can bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both methoxy groups and a thiolane ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23NO5S/c1-25-18-7-3-5-15(11-18)13-21(17-9-10-27(23,24)14-17)20(22)16-6-4-8-19(12-16)26-2/h3-8,11-12,17H,9-10,13-14H2,1-2H3

InChI Key

JSIGVEJACVTLQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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